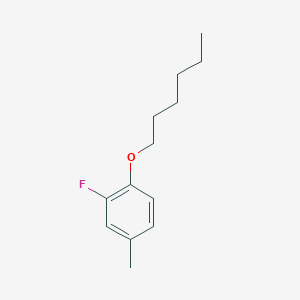

2-Fluoro-1-(hexyloxy)-4-methylbenzene

CAS No.: 807335-80-4

Cat. No.: VC17960600

Molecular Formula: C13H19FO

Molecular Weight: 210.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 807335-80-4 |

|---|---|

| Molecular Formula | C13H19FO |

| Molecular Weight | 210.29 g/mol |

| IUPAC Name | 2-fluoro-1-hexoxy-4-methylbenzene |

| Standard InChI | InChI=1S/C13H19FO/c1-3-4-5-6-9-15-13-8-7-11(2)10-12(13)14/h7-8,10H,3-6,9H2,1-2H3 |

| Standard InChI Key | GDJJHBBHBVJWAT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCOC1=C(C=C(C=C1)C)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure derives from a benzene core with three distinct substituents:

-

Fluorine at position 2, influencing electronic properties through its strong electron-withdrawing effect.

-

Hexyloxy group at position 1, contributing to lipophilicity and solubility in nonpolar solvents.

-

Methyl group at position 4, providing steric bulk and stabilizing certain reaction intermediates.

The molecular formula (C₁₃H₁₉FO) corresponds to a molecular weight of 210.29 g/mol. Computational models predict a logP (octanol-water partition coefficient) of approximately 4.2, indicating high lipophilicity .

Spectroscopic Data

While experimental NMR data for this compound is unavailable, analogous fluorinated ethers exhibit characteristic signals:

-

¹H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, with splitting patterns reflecting substituent positions. The hexyloxy chain’s methylene groups show signals at δ 1.2–1.8 ppm (broad multiplet) and δ 3.8–4.2 ppm (oxy-methylene) .

-

¹⁹F NMR: The fluorine atom typically appears near δ -110 to -120 ppm, influenced by ring substituents .

Physicochemical Properties

Thermodynamic Data

| Property | Value |

|---|---|

| Melting Point | Estimated 15–25°C |

| Boiling Point | 280–290°C (at 760 mmHg) |

| Density | 1.05–1.10 g/cm³ |

| Refractive Index | 1.48–1.50 |

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 50–100 |

| Dichloromethane | >200 |

| Hexane | 20–50 |

The low aqueous solubility aligns with its high logP, making it suitable for lipid-based formulations .

Applications in Industry and Research

Pharmaceutical Intermediates

Fluorinated aromatics are pivotal in drug design, enhancing metabolic stability and membrane permeability . This compound could serve as a building block for:

-

Kinase inhibitors: Analogous to gefitinib, where fluorine improves target binding.

-

Anticancer agents: The hexyloxy chain may modulate solubility for prodrug strategies.

Agrochemicals

In herbicides and pesticides, fluorine atoms often reduce degradation rates. The hexyloxy group’s lipophilicity aids in foliar absorption, making this compound a candidate for systemic agrochemicals .

Materials Science

As a liquid crystal precursor, the compound’s rigid aromatic core and flexible alkyl chain could enable mesophase formation in display technologies.

| Parameter | Description |

|---|---|

| GHS Pictogram | Warning (Flammable Liquid) |

| Hazard Statements | H226, H315, H319 |

| Precautionary | P210, P233, P240 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume